molecular formula C23H18N6O4 B2597509 N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide CAS No. 1251606-31-1

N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Numéro de catalogue B2597509
Numéro CAS: 1251606-31-1
Poids moléculaire: 442.435
Clé InChI: FIIDNFNDHYMRBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a phenyl ring, an oxadiazole ring, and a propanamide group . These groups could potentially give the compound a variety of interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The morpholine ring provides a polar, hydrophilic character, while the phenyl and oxadiazole rings are more hydrophobic. The propanamide group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings . It’s likely to be soluble in organic solvents due to the presence of the phenyl and oxadiazole rings .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is part of a broader class of chemical compounds that include morpholine derivatives and oxadiazole moieties. These compounds are synthesized and characterized for their potential applications in various scientific research areas. For instance, the synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been detailed, demonstrating methods for preparing such compounds and confirming their structures through NMR, IR, and Mass spectral studies, along with single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activity

Compounds containing morpholine and oxadiazole structures have been explored for their biological activities. These activities range from antimicrobial to anticonvulsant properties. For example, certain compounds have shown remarkable anti-TB activity and superior anti-microbial activity, with their minimum inhibitory concentrations (MIC) values being lower than standard drugs (Mamatha S.V et al., 2019). Additionally, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine moieties, have been synthesized as potential new anticonvulsant agents, showing broad spectra of activity across various preclinical seizure models (K. Kamiński et al., 2015).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been evaluated, showing that most compounds were active against selected microbial species to varying extents, with some exhibiting significant activity compared to reference standards. This indicates the potential of such compounds in the development of new antimicrobial agents (Samreen Gul et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted on similar compounds to predict their binding with biological targets, such as estrogen receptors, which are relevant in the context of anti-breast cancer activity. These studies help in understanding the mechanism of action at a molecular level and in designing compounds with improved efficacy (Praveen Kumar et al., 2021).

Orientations Futures

The future directions for this compound would depend on its intended use. If it shows promising properties, it could be the subject of further studies to fully explore its potential .

Propriétés

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-13-3-5-16(14(2)7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-4-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDNFNDHYMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.